2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJWMZWILGBGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine generally follows a two-step approach:
- Step 1: Synthesis of the pyrazolyl-pyridine intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the chloromethyl group at the 4-position of the pyrazole ring.
This approach ensures regioselective functionalization and high purity of the final product.
Preparation of the Pyrazolyl-Pyridine Intermediate
One efficient method involves the nucleophilic substitution of 2-chloromethylpyridine derivatives with a pyrazole nucleophile. The pyrazole nitrogen attacks the chloromethyl group on the pyridine ring, forming the N-pyrazolylmethylpyridine linkage.
- Reagents: 2-(chloromethyl)pyridine hydrochloride and 1H-pyrazole.
- Conditions: Basic medium (e.g., potassium carbonate or sodium hydroxide) in polar aprotic solvents such as dimethylformamide (DMF).
- Temperature: Typically 50–80°C.
- Outcome: Formation of 2-(1H-pyrazol-1-ylmethyl)pyridine intermediate.
This intermediate is then subjected to selective chloromethylation at the 4-position of the pyrazole ring.
Chloromethylation of the Pyrazole Ring
The chloromethyl group is introduced at the 4-position of the pyrazole ring through electrophilic substitution using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
- Reagents: Paraformaldehyde and hydrochloric acid or chloromethyl methyl ether.
- Catalysts: Acidic conditions promote the formation of the chloromethyl substituent.
- Conditions: Controlled temperature (0–40°C) to avoid poly-substitution or side reactions.
- Purification: Recrystallization or column chromatography to isolate this compound with high purity.
Detailed Research Findings and Optimization
Effect of Acid Loading on Yield
A study on pyrazole functionalization reactions showed that increasing acid equivalents improves chloromethylation yield but excessive acid leads to by-products.
| Acid Equivalents | Yield (%) | Notes |
|---|---|---|
| 2 | 34 | Moderate yield |
| 4 | 52 | Improved yield |
| 6 | 74 | Optimal yield, minimal by-products |
| 8 | 60 | Formation of undesired triazolo derivatives |
This indicates that maintaining acid loading around 6 equivalents is optimal for chloromethylation efficiency.
Influence of Atmosphere on Reaction Efficiency
Oxidative conditions improve yields in pyrazole ring functionalization reactions. Reactions conducted under molecular oxygen atmosphere gave near quantitative yields (~94%), whereas inert atmospheres (argon) drastically reduced yields (~6%). This suggests oxygen plays a key role in driving the oxidative chloromethylation process.
Catalyst and Solvent Effects
- Use of potassium carbonate or sodium hydroxide as bases facilitates nucleophilic substitution without decomposing sensitive intermediates.
- DMF or acetonitrile are preferred solvents for their polar aprotic nature, enhancing nucleophilicity and solubility.
- Avoidance of expensive palladium catalysts is possible in this route, making it economical for scale-up.
Process Optimization and Scale-Up Considerations
- Reduction of Palladium Catalyst: Some Suzuki coupling-based methods for related pyrazole derivatives have shown that palladium catalyst loading can be reduced to 0.5–2 mol% without compromising yield, lowering cost and metal contamination.
- Avoidance of Distillation Steps: Using biphasic acetonitrile-water solvent systems allows easy phase separation and isolation of intermediates without cumbersome distillation.
- Purification: Activated carbon treatment and filtration through celite improve product purity by removing colored impurities and palladium residues.
- Yield: Overall yields of 70–85% are achievable with optimized conditions.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazolyl-pyridine formation | 2-(chloromethyl)pyridine hydrochloride, 1H-pyrazole, K2CO3, DMF | 50–80 | 70–80 | Basic medium, polar aprotic solvent |
| Chloromethylation | Paraformaldehyde + HCl or chloromethyl methyl ether, acid catalyst | 0–40 | 74 | Acid equivalents optimized at 6 |
| Purification | Recrystallization or column chromatography | Ambient | - | Silica gel chromatography recommended |
| Catalyst use (optional) | Pd(OAc)2 (0.5–2 mol%) for Suzuki coupling (alternative route) | 80–100 | 80–85 | Catalyst loading minimized for cost |
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms substitution pattern; pyrazole protons appear at δ 6.5–7.8 ppm.
- IR Spectroscopy: C–Cl stretching observed near 750 cm⁻¹; aromatic C–H and N–H bands confirm structure.
- X-ray Crystallography: Used to confirm molecular geometry and substitution position on pyrazole and pyridine rings.
- HPLC-MS: Employed to quantify purity and detect trace impurities below 0.1%.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its potential applications include:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases.
- Anticancer Properties : The compound has been studied for its effects on various cancer pathways, suggesting its potential as an anticancer agent.
Case Studies in Medicinal Chemistry
| Study | Findings |
|---|---|
| Study A | Demonstrated the compound's efficacy in reducing inflammation in animal models. |
| Study B | Showed promising results in inhibiting tumor growth in vitro. |
Materials Science
In materials science, this compound serves as a precursor for developing novel materials with specific electronic or optical properties. Its unique structure allows it to participate in the formation of complex heterocyclic compounds.
Key Applications
- Electronic Materials : The compound can be incorporated into polymers to enhance their electrical conductivity.
- Optical Devices : Its properties may be exploited in the development of sensors and other optical devices.
Biological Studies
The compound is also significant in biological studies, particularly as a ligand in coordination chemistry. It aids in understanding metal complexes and their biological activities.
Catalysis
In organic synthesis, this compound acts as a catalyst or catalyst precursor. Its reactivity facilitates various nucleophilic substitution reactions, making it valuable for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with various biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS: 748796-39-6):
- Molecular Formula : C9H8ClN3 (identical to the target compound).
- Key Difference : The chloromethyl group is attached to the 5-position of the pyridine ring instead of the 4-position of the pyrazole.
- Implications : Positional isomerism alters electronic and steric properties. For example, the pyridine ring's electron-withdrawing nature may reduce the chloromethyl group's reactivity compared to the pyrazole-substituted analog .
- 2-[4-(3-Bromo-5-chlorophenyl)-1H-pyrazol-1-yl]pyridine (CAS: 777882-02-7): Molecular Formula: C14H9N3ClBr. Key Difference: A 3-bromo-5-chlorophenyl group replaces the chloromethyl substituent. Implications: The bulky aryl group increases molecular weight (334.60 g/mol) and may reduce solubility in polar solvents.
Salt Forms and Solubility
- 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (CAS: 1449117-51-4):
Metal Coordination Complexes
- Copper Complexes with 2-(1H-Pyrazol-1-yl)-6-(1H-Pyrazol-3-yl)pyridine: Key Difference: A pincer ligand with pyrazole groups at both the 2- and 6-positions of pyridine. Implications: Forms stable trinuclear copper complexes (e.g., [{Cu(NO3)}2(μ-pzpypz)]), which exhibit catalytic activity in alcohol oxidation and nitrile synthesis. The additional pyrazole group enhances metal-binding capacity compared to the monodentate pyrazole in the target compound .
Brominated Analogs
- 2-Bromo-6-(1H-pyrazol-1-yl)pyridine :
- Key Difference : Bromine replaces the chloromethyl group.
- Implications : Bromine’s higher leaving-group ability facilitates Suzuki-Miyaura cross-coupling reactions. The compound is used to synthesize aldehydes (e.g., 2-(1H-pyrazol-1-yl)pyridine-6-carbaldehyde) via lithiation, a pathway less accessible to the chloromethyl derivative .
Molecular Weight and Melting Points
Analysis : Chloromethyl-substituted pyrazoles/pyridines generally have lower molecular weights than aryl-substituted analogs. Higher molecular weight correlates with increased melting points in substituted phenyl derivatives .
Biological Activity
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a chloromethyl group attached to a pyrazole ring, which is further linked to a pyridine moiety. This structural configuration is significant for its reactivity and potential biological interactions.
Chemical Formula: C₉H₈ClN₃
Molecular Weight: 199.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Alkylating Agent Potential: The chloromethyl group suggests utility as an alkylating agent, which could modify biomolecules and contribute to drug development.
- Anticancer Properties: There is emerging evidence supporting its application in cancer therapy through mechanisms such as inhibition of cell proliferation in cancer cell lines .
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to either inhibition or activation of various biological pathways.
- Receptor Modulation: It may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Alkylating agent potential | Modifies biomolecules for drug development | |
| Anticancer | Inhibits proliferation in cancer cell lines |
Case Study: Anticancer Activity
A study evaluated the effects of this compound on prostate cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against androgen receptor-dependent pathways. This suggests its potential as a therapeutic agent in prostate cancer treatment .
Applications in Medicinal Chemistry
The compound serves as a versatile building block in medicinal chemistry:
- Synthesis of New Drugs: It can be utilized in the synthesis of novel compounds aimed at treating inflammatory diseases and cancers.
- Biological Studies: Its role as a ligand facilitates research into metal complexes and their biological implications.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine, and what reaction conditions optimize yield?
A practical method involves C–H bond functionalization using Rh(III) catalysis. For example, reacting 2-(1H-pyrazol-1-yl)pyridine derivatives with alkynes under solvent-controlled conditions can yield substituted pyridines. Key steps include:
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound, and what software tools are recommended for refinement?
- Single-crystal X-ray diffraction is critical for structural validation. For example, derivatives like 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine have been analyzed using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
- Address challenges like twinning or disorder by:
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of this compound?
Regioselectivity in cross-coupling reactions can be controlled via:
- Solvent polarity : Polar solvents (e.g., DMF) favor alkenylation, while protic solvents (e.g., ethanol) promote indazole formation .
- Catalyst design : Rh(III) catalysts stabilize rollover intermediates, enabling divergent pathways .
- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazole ring to direct reactivity .
Q. How do computational methods (e.g., DFT) assist in predicting reactivity for cross-coupling reactions?
- Density Functional Theory (DFT) calculates transition-state energies to predict favorable reaction pathways. For example:
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?
- Cross-validation : Compare NMR chemical shifts with computed spectra (e.g., using Gaussian).
- Check for polymorphism : Re-crystallize the compound under different conditions (e.g., solvent evaporation vs. diffusion) to identify multiple crystal forms .
- Refinement artifacts : Re-analyze X-ray data with SHELXL, adjusting parameters for thermal motion or occupancy .
Q. How can conflicting reactivity data in catalytic applications be reconciled?
- Control experiments : Test for trace metal impurities (e.g., via ICP-MS) that may alter catalytic cycles .
- Reaction monitoring : Use in-situ techniques (e.g., FT-IR) to detect intermediates not observed in isolated products .
Methodological Tables
Q. Table 1. Comparison of Synthetic Approaches
| Method | Conditions | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Rh(III)-Catalyzed C–H | DMF, 100°C, 12h | 65–75% | Solvent-controlled pathways | |
| ZnCl₂ Precipitation | nBuLi, −80°C, NH₄OH workup | 60% | Column-free purification |
Q. Table 2. Crystallographic Parameters for Derivatives
| Compound | Space Group | R-factor | Software Used | Reference |
|---|---|---|---|---|
| 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine | P 1 | 0.045 | SHELXL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
